4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-methylbenzenecarboxylate
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Overview
Description
The compound contains a 1,3-dithiolane ring, which is a cyclic thioether . It also has a methoxy group (-OCH3), a nitro group (-NO2), and a carboxylate ester group (-COO-) attached to different phenyl rings .
Synthesis Analysis
1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The other functional groups (methoxy, nitro, and carboxylate ester) could be introduced in subsequent steps, although the exact procedures would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3-dithiolane ring and the various functional groups attached to the phenyl rings. These groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the nitro group is electron-withdrawing, which could make the phenyl ring to which it’s attached more susceptible to electrophilic aromatic substitution reactions . The 1,3-dithiolane ring could potentially be opened under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, methoxy, and carboxylate ester groups could enhance its solubility in polar solvents .Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-11-3-5-12(6-4-11)17(20)24-16-14(19(21)22)9-13(10-15(16)23-2)18-25-7-8-26-18/h3-6,9-10,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENCEONAPQKVBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2OC)C3SCCS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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